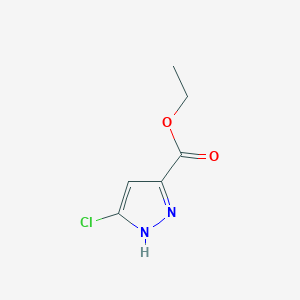
5-(3-Benzyl-1,2,4-oxadiazol-5-yl)-2-(4-chlorobenzenesulfonyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Benzyl-1,2,4-oxadiazol-5-yl)-2-(4-chlorobenzenesulfonyl)pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is also known as BOS-102 and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of BOS-102 is not fully understood, but studies have shown that it inhibits the activity of certain enzymes and signaling pathways involved in inflammation and cancer. BOS-102 has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer. BOS-102 has also been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cancer.
Biochemical and Physiological Effects:
BOS-102 has been shown to have several biochemical and physiological effects. Studies have shown that BOS-102 inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6. BOS-102 has also been shown to induce apoptosis in cancer cells. In addition, BOS-102 has been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of BOS-102 is its potential as a therapeutic agent for various diseases. BOS-102 has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a potential candidate for the treatment of diseases such as cancer and hepatitis C. However, one of the limitations of BOS-102 is its toxicity. Studies have shown that BOS-102 has toxic effects on normal cells, which may limit its use as a therapeutic agent.
Future Directions
There are several future directions for the study of BOS-102. One future direction is the development of BOS-102 derivatives with improved efficacy and reduced toxicity. Another future direction is the study of the combination of BOS-102 with other therapeutic agents for the treatment of diseases such as cancer. In addition, the study of the mechanism of action of BOS-102 may provide insights into the development of new therapeutic agents for the treatment of various diseases.
Conclusion:
In conclusion, BOS-102 is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. BOS-102 has been studied extensively for its biochemical and physiological effects, mechanism of action, and scientific research applications. While BOS-102 has potential as a therapeutic agent, its toxicity may limit its use. There are several future directions for the study of BOS-102, including the development of BOS-102 derivatives with improved efficacy and reduced toxicity, the study of the combination of BOS-102 with other therapeutic agents, and the study of the mechanism of action of BOS-102.
Synthesis Methods
The synthesis of BOS-102 involves a multi-step process that begins with the preparation of 3-benzyl-1,2,4-oxadiazole-5-carboxylic acid. This is followed by the reaction of the carboxylic acid with 4-chlorobenzenesulfonyl chloride to form 3-benzyl-1,2,4-oxadiazole-5-carboxylic acid 4-chlorobenzenesulfonyl ester. The final step involves the reaction of the ester with 2-aminonicotinic acid to form BOS-102.
Scientific Research Applications
BOS-102 has been studied for its potential use as a therapeutic agent in various diseases. Studies have shown that BOS-102 has anti-inflammatory, anti-tumor, and anti-viral properties. BOS-102 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. BOS-102 has also been shown to inhibit the replication of the hepatitis C virus, making it a potential candidate for the treatment of hepatitis C.
properties
IUPAC Name |
3-benzyl-5-[6-(4-chlorophenyl)sulfonylpyridin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O3S/c21-16-7-9-17(10-8-16)28(25,26)19-11-6-15(13-22-19)20-23-18(24-27-20)12-14-4-2-1-3-5-14/h1-11,13H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLJRSSGQNKSKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NOC(=N2)C3=CN=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Benzyl-1,2,4-oxadiazol-5-yl)-2-(4-chlorobenzenesulfonyl)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

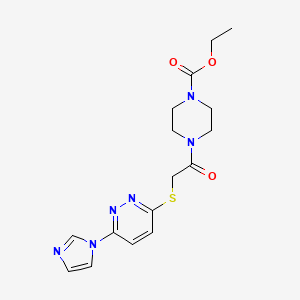
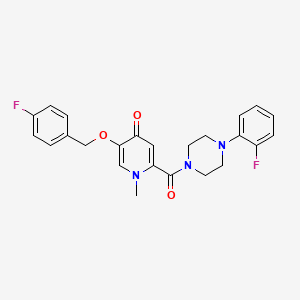

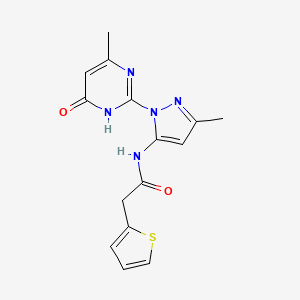
![N-(4-chlorophenyl)-5-methyl-7-(pyridin-3-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2535205.png)
![N-((tetrahydrofuran-2-yl)methyl)-4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carboxamide](/img/structure/B2535207.png)
![(Z)-methyl 2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2535210.png)
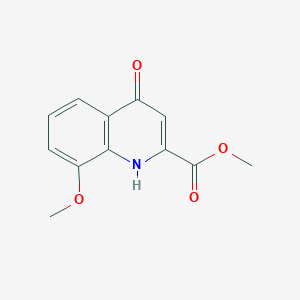

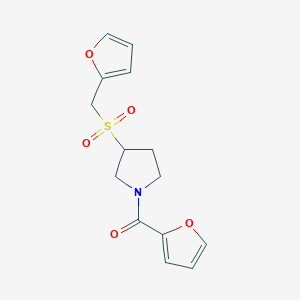
![4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B2535220.png)
![2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B2535221.png)

